4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide
CAS No.: 1115323-83-5
Cat. No.: VC6456096
Molecular Formula: C29H30N4O4S
Molecular Weight: 530.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115323-83-5 |
|---|---|
| Molecular Formula | C29H30N4O4S |
| Molecular Weight | 530.64 |
| IUPAC Name | 4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C29H30N4O4S/c1-4-37-23-15-13-22(14-16-23)31-26(34)18-38-29-32-25-8-6-5-7-24(25)28(36)33(29)17-20-9-11-21(12-10-20)27(35)30-19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,35)(H,31,34) |
| Standard InChI Key | NYPVBABFXVKKAZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC(C)C |
Introduction
The compound 4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic molecule that incorporates various functional groups, including a quinazoline ring, a carbamoyl group, and a sulfanyl linkage. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.
Potential Biological Activities
Compounds with similar structures often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of a quinazoline ring, known for its pharmacological importance, suggests potential therapeutic applications.
Data Table: Comparison with Similar Compounds
| Compound | Molecular Weight (g/mol) | Molecular Formula | Potential Biological Activity |
|---|---|---|---|
| 4-Methoxy-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}benzamide | 428.5 | C20H20N4O5S | Antimicrobial, anticancer |
| N-[2-({[(4-Ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-YL]thiophene-2-carboxamide | 480.6 | C23H20N4O4S2 | Anticancer, anti-inflammatory |
| 4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide | Not specified | Not specified | Potential therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume